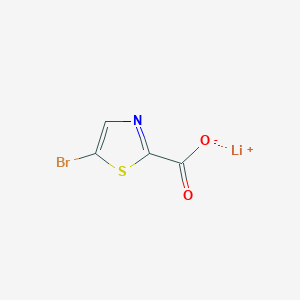
Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate
Descripción general
Descripción
Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate, commonly referred to as LiBThC, is a lithium-based compound with a wide range of applications in scientific research. LiBThC is a versatile reagent that can be used in a variety of chemical reactions, including synthesis and catalysis. The compound has been studied extensively for its potential to catalyze organic reactions and has been found to be highly effective in a number of different contexts. Additionally, LiBThC has been investigated for its potential applications in biochemistry and physiology, making it a valuable tool for researchers in a wide range of disciplines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate has potential applications in medicinal chemistry due to the thiazole moiety’s significance in drug development . Thiazoles are present in various drugs with anticancer properties, such as dabrafenib and dasatinib . The lithium ion may also play a role in affecting the bioavailability or pharmacokinetics of the compound.
Energy Storage
In the field of energy storage, particularly in battery technology, lithium ions are crucial. While specific data on Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate is limited, related compounds have been explored for their potential in enhancing battery performance and capacity .
Materials Science
Thiazole derivatives are explored for their applications in materials science, including the development of novel polymers and coatings . The bromine atom in the compound could potentially be utilized for further chemical modifications, leading to materials with unique properties.
Environmental Science
Compounds containing thiazole rings are being studied for their environmental applications, such as in the degradation of pollutants or as part of sensors for environmental monitoring . The bromine component could be involved in reactions that break down harmful substances.
Agriculture
In agriculture, thiazole compounds are investigated for their use as fungicides or growth regulators . Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate could be a precursor or an active ingredient in formulations designed to protect crops or improve yields.
Chemical Synthesis
This compound could serve as an intermediate in the synthesis of more complex molecules. The thiazole ring is a common structural motif in many synthetic targets, and the bromine atom can act as a good leaving group or be replaced in further chemical transformations .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific derivative and its functional groups.
Mode of Action
The mode of action of thiazole derivatives can also vary greatly. Some derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities, suggesting they may interact with pathways related to these processes .
Result of Action
The molecular and cellular effects of thiazole derivatives can include changes in cell signaling, inhibition of cell growth, and induction of apoptosis, among others .
Propiedades
IUPAC Name |
lithium;5-bromo-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S.Li/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQDYRFHYWBABX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(SC(=N1)C(=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrLiNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate | |
CAS RN |
1803594-42-4 | |
| Record name | lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Methyl-5-[(pyrrolidin-2-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B1435487.png)

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B1435489.png)






